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Compound of Interest

Compound Name:
1-Ethynyl-3-(2-

fluoroethoxy)benzene

Cat. No.: B14764247

Get Quote

In the landscape of drug discovery and materials science, functionalized aromatic compounds

serve as indispensable building blocks. The molecule 1-Ethynyl-3-(2-fluoroethoxy)benzene
presents a unique combination of a reactive terminal alkyne, an aromatic core, and a

fluorinated ether side chain. These features suggest significant potential for applications

ranging from the synthesis of complex pharmaceutical intermediates to the development of

novel polymers and molecular probes.

However, a thorough review of publicly accessible scientific literature and chemical databases

reveals a significant scarcity of specific experimental data for 1-Ethynyl-3-(2-
fluoroethoxy)benzene. To provide a robust and scientifically grounded technical guide, this

document adopts a dual approach. We will first provide a comprehensive analysis of the well-

characterized and structurally related analogue, 1-Ethynyl-3-fluorobenzene. Subsequently, we

will leverage fundamental principles of physical organic chemistry and expert analysis to predict

the chemical properties, stability, and reactivity of the target molecule, 1-Ethynyl-3-(2-
fluoroethoxy)benzene, highlighting the critical influence of the 2-fluoroethoxy substituent.

This guide is designed for researchers, medicinal chemists, and process development

scientists who require a deep understanding of this chemical scaffold to inform synthesis,
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handling, and application strategies.

Part 1: Physicochemical and Stability Profile of the
Core Analogue: 1-Ethynyl-3-fluorobenzene
1-Ethynyl-3-fluorobenzene (also known as 3-Fluorophenylacetylene) serves as our primary

reference compound.[1][2] Its characterization provides a solid baseline for understanding the

fundamental behavior of the 3-substituted phenylacetylene core.

Molecular Structure and Key Identifiers
The structure consists of a benzene ring substituted at positions 1 and 3 with an ethynyl (-

C≡CH) group and a fluorine atom, respectively.

Caption: Molecular structure of 1-Ethynyl-3-fluorobenzene.

Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 1-Ethynyl-3-

fluorobenzene, compiled from various chemical suppliers and databases.
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Property Value Source(s)

CAS Number 2561-17-3 [1][2][3]

Molecular Formula C₈H₅F [1][2][4]

Molecular Weight 120.12 g/mol [3][4]

Appearance
Colorless to light orange/yellow

clear liquid
[1]

Boiling Point

138 °C (lit.)[3]; 148.7±23.0 °C

at 760 mmHg[5]; 40 °C at 29

mmHg[1]

[1][3][5]

Density
1.039 g/mL at 25 °C (lit.)[3];

1.05 g/cm³[1]
[1][3]

Refractive Index (n20/D) 1.5170 (lit.)[3]; 1.52[1] [1][3]

Flash Point 32.2 °C (90.0 °F) - closed cup [3]

Purity ≥ 98% (GC) [1]

Stability and Handling
Thermal Stability: Phenylacetylene derivatives generally exhibit good thermal stability.[6]

However, like many terminal alkynes, they can be prone to polymerization or decomposition at

elevated temperatures, especially in the presence of metal catalysts. The primary conditions to

avoid are excessive heat, flames, and sparks.[5]

Chemical Stability & Reactivity:

Incompatibilities: 1-Ethynyl-3-fluorobenzene should be stored away from strong oxidizing

agents, which can react exothermically with the alkyne moiety.[5]

Hazardous Decomposition: Combustion may produce hazardous products, including carbon

monoxide and hydrogen fluoride.[5]

Reactivity: The ethynyl group is the primary site of reactivity, making it a valuable building

block in organic synthesis.[1] It readily participates in reactions such as Sonogashira
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coupling, click chemistry, and other metal-catalyzed transformations.[7] The fluorine atom is

generally stable on the aromatic ring but activates the ring towards certain nucleophilic

aromatic substitution reactions while deactivating it towards electrophilic substitution.[8][9]

Handling and Storage:

Storage: It is recommended to store the compound in tightly closed vessels in a refrigerated

and well-ventilated area.[5]

Personal Protective Equipment (PPE): Due to its classification as a flammable liquid and an

irritant, appropriate PPE, including chemical-resistant gloves, safety goggles, and laboratory

clothing, should be worn.[4][5] All handling should be performed in a chemical fume hood.[5]

Part 2: Predicted Properties and Stability of 1-
Ethynyl-3-(2-fluoroethoxy)benzene
By replacing the fluorine atom with a 2-fluoroethoxy group, we introduce significant structural

and electronic changes that will modulate the molecule's properties.

Structural and Electronic Comparison
The key difference is the introduction of an —O-CH₂-CH₂-F chain. This has two primary

consequences:

Electronic Effects: The ether oxygen can donate electron density to the aromatic ring via a

resonance effect (+R). However, the entire chain is strongly electron-withdrawing due to the

inductive effects (-I) of both the oxygen and the fluorine atoms. The net effect is likely a

deactivation of the benzene ring towards electrophilic substitution, similar to the fluoro-

analogue, but the precise regiochemical directing effects may differ.

Steric and Conformational Effects: The 2-fluoroethoxy group is significantly larger and more

flexible than a single fluorine atom. This increased steric bulk can hinder reactions at the

adjacent ortho positions of the benzene ring.

Caption: Comparison of structural and electronic features.

Predicted Physicochemical Properties
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Molecular Weight: The molecular weight will increase to 178.18 g/mol .

Boiling Point: The larger size, increased molecular weight, and greater polarity will lead to a

significantly higher boiling point compared to 1-ethynyl-3-fluorobenzene.

Solubility: The ether linkage may slightly increase solubility in polar organic solvents.

However, the overall hydrophobic character of the benzene ring and the fluorinated alkyl

chain will likely maintain low water solubility.

Polarity: The molecule will be more polar than its fluoro-analogue due to the C-O and C-F

bonds in the side chain.

Predicted Chemical Stability Profile
The stability profile is influenced by three key functional groups: the terminal alkyne, the

aromatic ring, and the fluoroethoxy side chain.

Thermal Stability: The thermal stability is expected to be good, characteristic of aryl ethers and

phenylacetylenes.[6][10] The primary degradation pathway at high temperatures would likely

involve polymerization of the alkyne or, under more extreme conditions, cleavage of the ether

bond. Studies on similar fluorinated alkyl aryl ethers have shown high durability against heat.

[10]

Oxidative Stability: The primary site of oxidative attack will be the ethynyl group. Strong

oxidizing agents can lead to cleavage or transformation of this group. The benzylic ether

position (Ar-O-CH₂) is also susceptible to oxidation, though typically less so than a benzylic

carbon. The presence of antioxidants would be critical for formulations where oxidative stability

is a concern.[11][12][13]

Hydrolytic Stability: The aryl ether bond is generally very stable to hydrolysis under neutral,

acidic, and basic conditions. It is significantly more robust than an ester linkage.[14] However,

in a biological context, this ether linkage could be a site for metabolic cleavage by cytochrome

P450 enzymes (O-dealkylation), a common metabolic pathway for drug candidates.[14] This

represents a key stability difference compared to the highly stable C-F bond in the reference

analogue.
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Part 3: Synthetic Strategy and Key Reaction
Protocols
Proposed Synthesis: Williamson Ether Synthesis
A robust and logical route to 1-Ethynyl-3-(2-fluoroethoxy)benzene is the Williamson ether

synthesis. This involves the reaction of the sodium or potassium salt of 3-ethynylphenol with a

suitable 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

3-Ethynylphenol

Potassium or Sodium
3-ethynylphenoxide (in situ)

 Deprotonation 

Base (e.g., K₂CO₃, NaH)
Solvent (e.g., Acetone, DMF)

1-Ethynyl-3-(2-fluoroethoxy)benzene

 SN2 Reaction 

1-Bromo-2-fluoroethane
(BrCH₂CH₂F)

Aqueous Workup &
Extraction

Column Chromatography

Purified Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.
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Experimental Protocol:

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add 3-ethynylphenol (1.0 eq) and anhydrous potassium

carbonate (1.5 eq).

Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to the flask to

achieve a suitable concentration (e.g., 0.5 M).

Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) to the stirring suspension.

Reaction: Heat the reaction mixture to reflux (for acetone) or ~60-80 °C (for DMF) and

monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the mixture to room temperature. If DMF was used, pour the

mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetone

was used, filter off the salts and concentrate the filtrate under reduced pressure.

Purification: The crude product is then purified by flash column chromatography on silica gel

to yield the desired 1-Ethynyl-3-(2-fluoroethoxy)benzene.

Key Application Reaction: Sonogashira Cross-Coupling
The terminal alkyne is a powerful functional handle for C-C bond formation. The Sonogashira

coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or

vinyl halide, is a cornerstone reaction in medicinal chemistry.[7]

Protocol for a Model Sonogashira Coupling:

Setup: In a nitrogen-filled glovebox or Schlenk line, combine 1-Ethynyl-3-(2-
fluoroethoxy)benzene (1.1 eq), the desired aryl bromide (Ar-Br, 1.0 eq), Pd(PPh₃)₄ (0.02

eq), and CuI (0.04 eq) in a reaction vial.

Solvent/Base: Add a degassed solvent system, typically a mixture of an amine base (e.g.,

triethylamine or diisopropylamine) and a co-solvent like THF.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the

starting materials are consumed, as monitored by LC-MS.

Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite,

concentrate the filtrate, and purify the residue by column chromatography to isolate the

diarylacetylene product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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